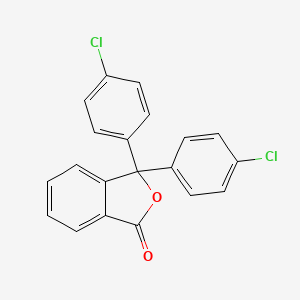![molecular formula C15H22ClN B14001658 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59889-91-7](/img/structure/B14001658.png)
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[2.2.1]heptane core, which is a bridged heterocyclic system. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenyl derivatives and azabicyclo[2.2.1]heptane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. These interactions may involve binding to active sites or modulating the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[2.2.1]heptane hydrochloride: A related compound with a similar bicyclic structure but lacking the 4-propan-2-ylphenyl group.
Epibatidine: A natural alkaloid with a 7-azabicyclo[2.2.1]heptane core, known for its potent biological activity.
Uniqueness
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59889-91-7 |
|---|---|
Molekularformel |
C15H22ClN |
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
7-(4-propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16(15)10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H |
InChI-Schlüssel |
XRIJPTRZSNIQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C3CCN2CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



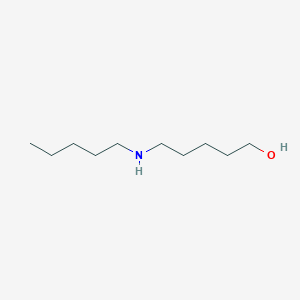
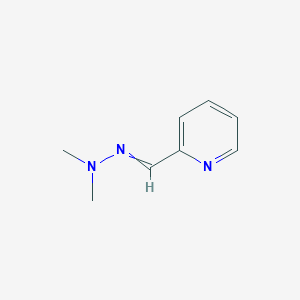
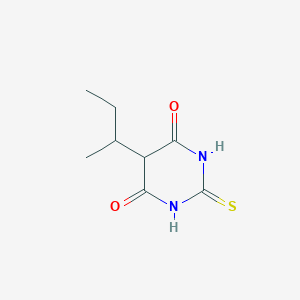
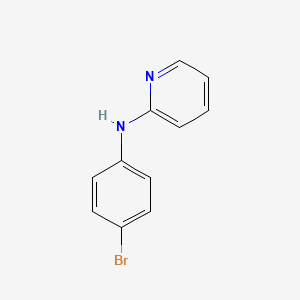
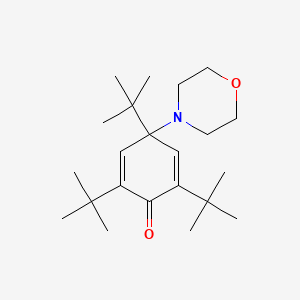
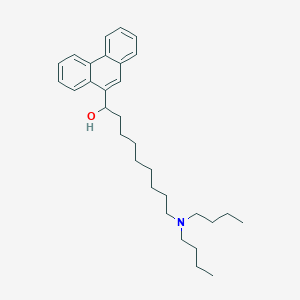
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
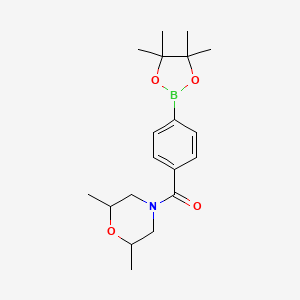
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


